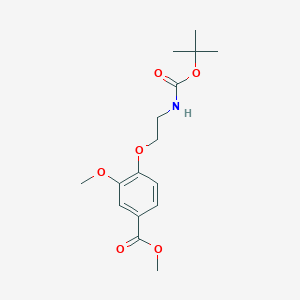

4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester

Description

The compound 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester is a structurally complex benzoic acid derivative characterized by three key functional groups:

A 3-methoxybenzoic acid methyl ester backbone.

A 2-(tert-butoxycarbonylamino)ethoxy substituent at the 4-position of the aromatic ring.

A tert-butyloxycarbonyl (Boc) protective group on the amino-ethoxy chain.

This compound belongs to a class of molecules designed for pharmaceutical applications, particularly as intermediates in drug synthesis. The Boc group serves to protect the amine functionality during synthetic processes, enhancing stability and preventing unwanted side reactions . Its methyl ester moiety improves lipophilicity, which may influence bioavailability and membrane permeability compared to free carboxylic acids .

Properties

IUPAC Name |

methyl 3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(19)17-8-9-22-12-7-6-11(14(18)21-5)10-13(12)20-4/h6-7,10H,8-9H2,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVKBEANQIQLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Ether formation: The protected amine is then reacted with 3-methoxybenzoic acid to form the ether linkage.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the synthesis may be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

Hydrolysis: Yields 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid.

Deprotection: Produces 4-(2-amino-ethoxy)-3-methoxy-benzoic acid methyl ester.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester has been investigated for its potential as a pharmaceutical intermediate. The protective tert-butoxycarbonyl group allows for selective reactions that can lead to the synthesis of more complex molecules.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated the utility of this compound in synthesizing bioactive derivatives. For instance, it can be employed to create analogs of known drugs by modifying the amine or carboxylic acid functionalities, which may enhance their pharmacological profiles.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including:

- Amide Formation : The amino group can react with carboxylic acids to form amides, which are crucial in drug design.

- Esterification Reactions : The carboxylic acid moiety can be converted into esters, facilitating the creation of prodrugs that improve solubility and bioavailability.

Table 1: Summary of Synthetic Transformations

| Transformation Type | Reaction Type | Outcome |

|---|---|---|

| Amide Formation | Reaction with acids | Formation of amide derivatives |

| Esterification | Reaction with alcohols | Creation of prodrugs |

| Reduction | Catalytic hydrogenation | Conversion to alcohols |

Therapeutic Applications

Emerging studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. The methoxy and ethoxy substitutions may enhance lipophilicity, potentially improving cellular uptake.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related compounds in animal models, indicating that structural modifications could lead to significant therapeutic outcomes. This suggests that this compound could be a candidate for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural and functional differences between the target compound and related derivatives:

Key Comparative Insights

Protective Groups and Stability: The Boc group in the target compound provides steric protection to the amine, preventing premature degradation or unwanted reactions during synthesis .

Substituent Effects on Bioactivity: Cyclopentyloxy carbonylamino (Impurity 5) and indolylmethyl groups () introduce bulkier substituents, which may hinder receptor binding compared to the target compound’s ethoxy chain . Glycosylated derivatives () exhibit increased hydrophilicity, altering pharmacokinetic profiles but reducing membrane permeability .

Methyl Ester vs. Free Carboxylic Acid :

- The methyl ester in the target compound enhances lipophilicity, whereas free carboxylic acids (e.g., 3-methoxy-benzoic acid ) are more polar, affecting absorption and distribution .

Biological Activity Trends: demonstrates that replacing the acetyl group in antiasthmatic compounds with aldehydes or esters (e.g., 4-(1-β-D-glucosyl)-3-methoxy-benzoic acid methyl ester) reduces activity by 30%, highlighting the importance of the Boc-amino ethoxy group in maintaining efficacy .

Biological Activity

4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methoxy-benzoic acid methyl ester, also known by its CAS number 1569084-51-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 325.36 g/mol. Its structure includes a methoxy group and a tert-butoxycarbonyl (Boc) protected amino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₆ |

| Molecular Weight | 325.36 g/mol |

| CAS Number | 1569084-51-0 |

| SMILES | COC(=O)c1ccc(OCCNC(=O)OC(C)(C)C)c(OC)c1 |

The compound's mechanism likely involves the inhibition of critical signaling pathways associated with tumor growth and survival. For example, the inhibition of STAT3 signaling has been linked to reduced proliferation and increased apoptosis in cancer cells . The presence of the Boc group may enhance the selectivity of the compound towards specific targets, potentially minimizing effects on normal cells.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can significantly reduce cell viability in various cancer cell lines. For instance, compounds designed to inhibit HSET showed promising results in inducing multipolarity at concentrations as low as 15 μM in specific cancer cell lines . Such findings indicate that modifications to the structure of benzoic acid derivatives can lead to enhanced biological activity.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this specific compound are scarce, related compounds have been evaluated for stability and metabolic profiles. The stability of ester moieties in plasma has been assessed, showing promising half-lives that suggest potential for therapeutic use . Toxicological assessments are essential to determine the safety profile of these compounds before clinical applications.

Q & A

Basic Question

- ¹H/¹³C NMR : Confirm the presence of the methoxy (δ ~3.8–4.0 ppm), Boc tert-butyl groups (δ ~1.4 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C) .

- IR Spectroscopy : Identify ester C=O stretching (~1720 cm⁻¹) and Boc N-H/C=O vibrations (~1680 cm⁻¹ and ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS or ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

How does the tert-butoxycarbonylamino-ethoxy group influence the compound’s reactivity in subsequent reactions?

Advanced Question

- Boc Group Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the methyl ester or methoxy groups .

- Ethoxy Linkage : The ether bond is stable under basic conditions but may undergo cleavage under strong acids (e.g., HBr/AcOH), necessitating careful selection of reaction media .

Methodological Insight : Prior to functionalization (e.g., amide coupling), Boc deprotection should be validated via TLC or NMR to ensure complete removal .

How can researchers address discrepancies in biological activity data between this compound and structurally related esters?

Advanced Question

- Structural Comparisons : Compare with analogs lacking the Boc group or methoxy substituent. For example, shows that ester groups in acetophenones reduce antiasthmatic activity compared to ketones, highlighting the need for activity-structure correlation .

- Assay Optimization : Evaluate solubility (e.g., DMSO vs. aqueous buffers) and metabolic stability (e.g., esterase susceptibility) to reconcile in vitro vs. in vivo results .

Data Analysis : Use dose-response curves and statistical models (e.g., IC₅₀ comparisons) to quantify potency differences .

What strategies optimize the yield of the ethoxy linkage during synthesis while minimizing side reactions?

Advanced Question

- Alkylation Conditions : Use polar aprotic solvents (DMF or DMSO) with K₂CO₃ at 60–80°C to enhance nucleophilic substitution efficiency .

- Side Reaction Mitigation : Avoid excess alkylating agents to prevent over-alkylation. Monitor by TLC and quench reactions with aqueous NH₄Cl .

Case Study : In , hexadecyloxy-phenyl derivatives achieved >80% yield via controlled stoichiometry and inert atmosphere (N₂) to prevent oxidation .

What are the solubility properties of this compound, and how do they affect experimental design?

Basic Question

- Solubility Profile : Soluble in chloroform, DCM, and DMSO; sparingly soluble in water or alcohols .

- Experimental Impact : For biological assays, prepare stock solutions in DMSO (<5% v/v final concentration to avoid cytotoxicity) .

Storage : Store at 2–8°C under inert gas (Ar) to prevent Boc-group hydrolysis .

In drug development, how does this compound serve as an intermediate, and what functionalization steps typically follow?

Advanced Question

- Role as Intermediate : The Boc-protected amino group allows selective deprotection for subsequent conjugation (e.g., peptide coupling) or introduction of pharmacophores .

- Post-Synthetic Modifications :

- Deprotection : TFA-mediated Boc removal to generate a free amine for amide bond formation .

- Ester Hydrolysis : Saponification of the methyl ester to a carboxylic acid for salt formation or further derivatization .

Case Study : Similar esters in were used to synthesize clomiphene analogs, emphasizing modular synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.